Hydrogen-Bond Donor/Acceptor Count and Polarity Differentiate the 5-Carbohydrazide from the 5-Carboxylic Acid and 5-Carboxamide
Compared to the 5-carboxylic acid analog (2,1,3-benzothiadiazole-5-carboxylic acid, CAS 16405-98-4), the 5-carbohydrazide exhibits two hydrogen bond donors versus one, and five hydrogen bond acceptors versus four [1]. The computed partition coefficient (XLogP3-AA) for the hydrazide is 0.3, while the parent acid has an estimated XLogP3-AA of approximately 1.5 [1][2]. These differences alter solubility and permeability profiles: the hydrazide's lower logP and additional donor count favor aqueous solubility and hydrogen-bond-mediated target engagement in fragment-based drug discovery [3].
| Evidence Dimension | Hydrogen bond donor/acceptor count and computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 5, XLogP3-AA = 0.3 |
| Comparator Or Baseline | 2,1,3-Benzothiadiazole-5-carboxylic acid: HBD = 1, HBA = 4, XLogP3-AA ≈ 1.5 |
| Quantified Difference | Δ HBD = +1, Δ HBA = +1, Δ XLogP3-AA ≈ –1.2 units |
| Conditions | Computed physicochemical descriptors from PubChem (XLogP3-AA algorithm) and standard hydrogen bond donor/acceptor counting rules |
Why This Matters
For medicinal chemistry and fragment screening, the lower logP and additional hydrogen-bonding capacity can improve aqueous solubility and protein–ligand interaction potential compared to the more lipophilic acid, influencing hit selection and lead optimization.
- [1] PubChem. Compound Summary for CID 2781263, 2,1,3-Benzothiadiazole-5-carbohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2781263 (accessed 2026-05-03). View Source
- [2] PubChem. Compound Summary for CID 102041, 2,1,3-Benzothiadiazole-5-carboxylic acid. National Center for Biotechnology Information. Estimated XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/102041 (accessed 2026-05-03). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. https://doi.org/10.1016/S0169-409X(96)00423-1 View Source
